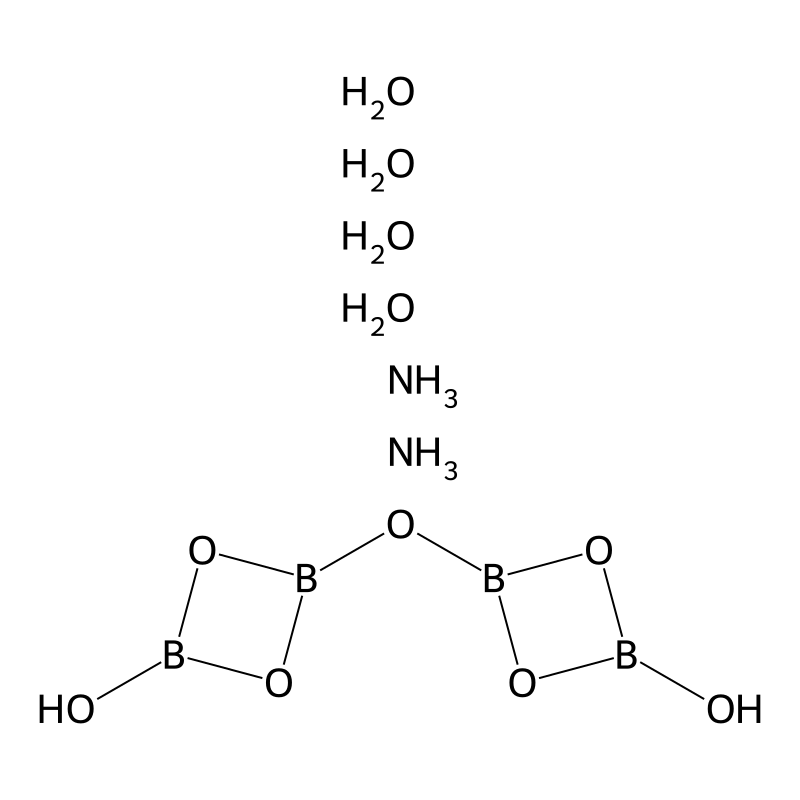

Ammonium tetraborate tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Application in Solar Cell Technology

Specific Scientific Field: Solar Energy and Photovoltaics

Summary of the Application: ATT is used as a boron source for doping polysilicon films in the fabrication of solar cells . These solar cells with passivated contacts based on doped polysilicon junctions have wide application prospects due to their high conversion efficiency and low cost .

Methods of Application or Experimental Procedures: In this application, ATT interferes with the crystallization process of polysilicon films, effectively improving the average grain size of the boron-doped polysilicon film . The effect of ATT on boron doping is studied at different annealing temperatures and durations with a fixed ATT alcohol solution concentration of 3.0% .

Results or Outcomes: The mean sheet resistance (Rsheet,m) of ATT-doped polysilicon film is reduced by at least 30%, and it can be further reduced (~ 90%) by increasing the annealing temperature or duration . The secondary ion mass spectrometry (SIMS) measurements reveal that the boron concentration in the ATT-doped polysilicon film is 10 times higher than that in the polysilicon film .

Application in Polysilicon Film Fabrication

Specific Scientific Field: Material Science and Engineering

Summary of the Application: ATT is used as a boron source for ex-situ doping in the fabrication of p-type polysilicon films .

Methods of Application or Experimental Procedures: In this application, the polysilicon films are fabricated by ex-situ doping method with ATT as the boron source . The effects of ATT on the properties of polysilicon films are comprehensively analyzed .

Results or Outcomes: The grain size increases from 16-23 nm to 21-47 nm, by 70% on average . The ATT-doped polysilicon film has a higher carrier concentration (>1020 cm-3) and higher carrier mobility (> 30 cm2/V·s) . The mean sheet resistance (Rsheet,m) decreases by more than 30%, and it can be further decreased by 90% if the annealing temperature or duration is increased .

Ammonium tetraborate tetrahydrate is an inorganic compound represented by the chemical formula . This compound crystallizes as a tetrahydrate from aqueous solutions and consists of ammonium ions and tetraborate ions. It is characterized by its white crystalline appearance and is highly soluble in water, making it useful in various scientific and industrial applications .

The mechanism of action of ammonium tetraborate tetrahydrate depends on its application. In flame retardancy, it is believed to act by releasing water vapor upon heating, diluting the combustible gases and absorbing heat. Additionally, it may form a glassy layer on the burning material, hindering oxygen access [6].

Citation:

Ammonium tetraborate tetrahydrate is considered mildly irritating to the skin, eyes, and respiratory system. It is essential to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling this compound [1, 4].

Acute Toxicity:

- Oral (rat): LD50 > 2000 mg/kg [7]

Citation:

- Hydrolysis: In aqueous solutions, it hydrolyzes to produce boric acid and ammonium hydroxide:

- Dehydration: Upon heating, it loses water molecules, resulting in anhydrous ammonium tetraborate:

- Complex Formation: It can form complexes with various metal ions, which can be utilized in analytical chemistry and materials science.

These reactions highlight its versatility as a reagent in both laboratory and industrial settings .

Ammonium tetraborate tetrahydrate has been studied for its biochemical properties. It plays a role in the crystallization processes of various compounds, particularly in the context of polysilicon films used in solar cells. Research indicates that it can enhance the average grain size of boron-doped polysilicon films, which is crucial for improving the efficiency of solar cells . Additionally, it has applications as a preservative and buffer in biological research.

The synthesis of ammonium tetraborate tetrahydrate can be achieved through several methods:

- Neutralization Reaction: The most common method involves the reaction between boric acid and ammonium hydroxide:This reaction typically requires controlled conditions to ensure complete conversion.

- Industrial Production: In industrial settings, it is produced by crystallizing from an aqueous solution containing boric acid and ammonia. Maintaining a specific ratio of boron oxide to ammonium oxide is critical for optimal yield .

Studies on ammonium tetraborate tetrahydrate have explored its interactions with other compounds, particularly its role in enhancing the properties of materials such as polysilicon films. Its ability to affect crystallization kinetics has implications for the manufacturing of semiconductors and solar cells. Additionally, research indicates that it does not exhibit significant toxicological effects under normal handling conditions, although precautions are necessary to avoid skin and eye irritation .

Ammonium tetraborate tetrahydrate shares similarities with other boron-containing compounds but possesses unique properties that distinguish it:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ammonium pentaborate tetrahydrate | Higher boron content; used for different applications | |

| Sodium tetraborate | More stable; commonly used as a cleaning agent | |

| Ammonium biborate tetrahydrate | Lower boron content; used primarily in agriculture |

Uniqueness: Ammonium tetraborate tetrahydrate is unique due to its specific boron content and stability as a tetrahydrate. Its solubility and reactivity make it particularly suitable for specialized applications in both research and industry .

The aqueous phase co-precipitation method represents the most fundamental and widely employed synthetic approach for ammonium tetraborate tetrahydrate production [2]. This methodology relies on the direct chemical reaction between boric acid and ammonium hydroxide in aqueous solution, following the stoichiometric equation: 4H₃BO₃ + 2NH₄OH → (NH₄)₂B₄O₇ + 7H₂O [2] .

The synthesis requires precise stoichiometric control, with 93.91 grams of boric acid and 106.45 grams of 25% ammonia solution needed to produce 100 grams of ammonium tetraborate tetrahydrate [2]. The reaction mechanism involves the sequential neutralization of boric acid by ammonium hydroxide, followed by condensation reactions that form the tetraborate anion structure [2] .

Table 1: Stoichiometric Requirements for Ammonium Tetraborate Tetrahydrate Synthesis

| Reagent | Amount Required (g) | Chemical Formula | Notes |

|---|---|---|---|

| Boric acid (H₃BO₃) | 93.91 | H₃BO₃ | Hot acid solution |

| Ammonia (25% solution) | 106.45 | NH₄OH | Added in small portions |

| Product yield | 100.00 | (NH₄)₂B₄O₇·4H₂O | Ammonium tetraborate tetrahydrate |

The reaction protocol involves adding hot boric acid solution to a reaction vessel, followed by gradual addition of ammonium compound with continuous stirring until the exothermic reaction ceases [2]. Temperature control during this process is critical, as the reaction generates significant heat that can cause the solution to boil if not properly managed [2]. The resulting solution exhibits a pH range of 8.8 to 9.1, which is essential for maintaining the stability of the tetraborate species [12] [13].

Solubility characteristics play a crucial role in the precipitation process, with ammonium tetraborate tetrahydrate exhibiting temperature-dependent solubility that enables controlled crystallization [2]. At 25°C, the solubility reaches 12.5 grams per 100 grams of water for the tetrahydrate form, increasing dramatically to 80.7 grams per 100 grams of water at 90°C [2].

Table 2: Solubility of Ammonium Tetraborate in Water

| Temperature (°C) | Anhydrous Solubility (g/100g water) | Tetrahydrate Solubility (g/100g water) |

|---|---|---|

| 0 | 3.75 | 5.20 |

| 10 | 3.90 | 5.30 |

| 20 | 5.30 | 7.27 |

| 25 | 9.00 | 12.50 |

| 50 | 21.20 | 29.20 |

| 90 | 52.70 | 80.7 |

The aqueous synthesis method benefits from the controlled precipitation environment, where the boron-to-nitrogen ratio can be precisely maintained at the optimal 4:2 stoichiometry [15]. Research has demonstrated that maintaining specific concentration ratios and temperature profiles during the reaction significantly influences the final crystal quality and purity [15] [17].

Solid-State Synthesis Routes for Phase-Pure Crystals

Solid-state synthesis approaches for ammonium tetraborate tetrahydrate focus on achieving phase-pure crystalline products through controlled thermal and mechanical processing methods [5] [8]. These methodologies are particularly valuable for producing high-purity materials with specific morphological characteristics.

The solid-state formation of ammonium tetraborate occurs spontaneously at room temperature through the interaction of solid ammonium pentaborate and ammonium tetraborate precursors [5] [8]. This phenomenon demonstrates the thermodynamic favorability of the tetraborate structure under ambient conditions and provides insight into alternative synthesis pathways that do not require aqueous media [5].

Research has revealed that ammonium tetraborate tetrahydrate can be synthesized through solid-state reactions involving the controlled mixing of ammonium-containing compounds with boric oxide or boric acid under specific temperature and pressure conditions [20]. The calcination of ammonium tetraborate tetrahydrate precursors at temperatures ranging from 450°C to 500°C in the presence of calcium hydroxide has been demonstrated to produce granular products with controlled particle size distributions [20].

The solid-state synthesis methodology involves several critical parameters that influence the final product characteristics. Temperature control during the solid-state reaction is essential, as temperatures above 350°C can lead to particle agglomeration and incomplete conversion [20]. The process requires careful management of heating rates and atmosphere composition to prevent unwanted side reactions and maintain product quality [20].

Mechanical processing techniques, including controlled grinding and mixing procedures, play a significant role in solid-state synthesis success [20]. The particle size distribution of starting materials directly affects the reaction kinetics and final product morphology [20]. Studies have shown that optimal particle size ranges and mixing ratios are critical for achieving uniform phase-pure crystals [20].

The solid-state approach offers advantages in terms of reduced water usage and simplified separation procedures compared to aqueous methods [20]. However, the method requires precise control of reaction atmospheres and heating profiles to prevent decomposition of the ammonium component and ensure complete conversion to the desired tetrahydrate form [20].

Industrial-Scale Crystallization Optimization Parameters

Industrial-scale production of ammonium tetraborate tetrahydrate requires optimization of multiple crystallization parameters to achieve consistent product quality, high yields, and economic efficiency [15] [17] [22]. The crystallization process involves careful control of supersaturation, temperature profiles, mixing conditions, and nucleation parameters.

Temperature optimization represents a critical factor in industrial crystallization operations [2] [17]. Research indicates that crystallization from hot solutions eliminates the slow crystallization rates and poor transparency observed at room temperature [2]. The optimal temperature range for industrial crystallization has been established between 45°C and 65°C, where crystal growth rates are maximized while maintaining solution stability [15] [17].

Table 3: Industrial Crystallization Optimization Parameters

| Parameter | Optimal Range | Effect on Product | Critical Notes |

|---|---|---|---|

| Temperature range | 45-65°C | Crystal size/quality | Higher temp = better transparency |

| Pressure | Atmospheric | Prevents volatilization | Sealed systems preferred |

| pH control | 8.8-9.1 | Precipitation control | Ammonia loss prevention |

| Stirring conditions | 400 rpm | Uniform mixing | Avoid excessive agitation |

| Cooling rate | Controlled linear | Nucleation control | Slow cooling preferred |

| Supersaturation ratio | 1.2-1.8 | Growth rate optimization | Avoid excessive supersaturation |

Metastable zone width determination is essential for controlling nucleation and crystal growth in industrial crystallizers [22]. The metastable zone represents the supersaturation range where solutions remain stable without spontaneous nucleation, allowing for controlled crystal growth [22]. Industrial operations typically maintain supersaturation ratios between 1.2 and 1.8 to optimize growth rates while preventing uncontrolled nucleation [22].

Mixing and agitation parameters significantly influence crystal quality and size distribution [17]. Optimal stirring conditions involve rotational speeds around 400 rpm to ensure uniform solution composition without causing excessive crystal breakage or attrition [17]. The design of crystallization vessels must incorporate proper baffling and impeller configuration to achieve adequate mixing while minimizing mechanical damage to growing crystals [17].

Cooling rate control is fundamental to achieving desired crystal characteristics [17] [22]. Slow, controlled cooling rates promote larger, more uniform crystals with improved optical properties [17]. Industrial crystallizers typically employ linear cooling profiles with rates optimized for the specific production requirements and desired crystal size distribution [17].

Seeding strategies play a crucial role in industrial crystallization control [17]. The introduction of seed crystals at predetermined supersaturation levels enables control over nucleation timing and final crystal size distribution [17]. Seed crystal preparation involves careful selection of particle size ranges and surface characteristics to promote uniform growth [17].

Purification Techniques and Impurity Control Mechanisms

Industrial purification of ammonium tetraborate tetrahydrate requires comprehensive strategies to remove metallic impurities, organic contaminants, and unwanted borate species that can affect product performance in specialized applications [18] [19] [28]. The purification process typically involves multiple stages of selective precipitation, crystallization, and washing procedures.

Primary impurity sources in ammonium tetraborate tetrahydrate production include residual boric acid, excess ammonia, metallic contaminants from raw materials, and secondary borate phases formed during synthesis [7] [18]. Research has identified calcium, magnesium, and lead as common metallic impurities that require specific removal strategies [7].

Recrystallization represents the most effective purification method for achieving high-purity ammonium tetraborate tetrahydrate [28]. The process involves controlled dissolution of crude product in hot water, followed by filtration to remove insoluble impurities, and subsequent controlled crystallization under optimized conditions [28]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical or electronic-grade purity levels [28].

Table 4: Physical and Chemical Properties of Purified Ammonium Tetraborate Tetrahydrate

| Property | Value | Notes |

|---|---|---|

| Molecular weight | 263.38 g/mol | Tetrahydrate form |

| Density | 2.37 g/cm³ | At room temperature |

| Crystal system | Tetragonal | α=β=γ=90° |

| Decomposition temperature | 87°C | Tetrahydrate loses water |

| pH (solution) | 8.8-9.1 | 10 g/L solution at 25°C |

| Appearance | White crystalline powder | Colorless crystals |

Selective precipitation techniques utilize controlled pH adjustment and temperature manipulation to remove specific impurity classes [18] [19]. The addition of calcium hydroxide during calcination processes has been demonstrated to effectively separate boron compounds from metallic impurities while maintaining product integrity [20]. This approach involves forming insoluble complexes with impurity metals while preserving the desired ammonium tetraborate structure [20].

Ion exchange purification methods provide highly effective removal of trace metallic contaminants [11] [19]. Specialized resin systems can selectively capture divalent and trivalent metal ions while allowing the ammonium tetraborate species to pass through unaffected [11]. This methodology is particularly valuable for achieving ultra-high purity grades required for electronic and pharmaceutical applications [11].

Washing and filtration procedures constitute critical final purification steps [21]. Controlled washing with deionized water removes residual impurities and excess reagents while minimizing product loss through dissolution [21]. Filter selection and washing protocols must be optimized to prevent contamination introduction during the purification process [21].

Quality control analytical methods are essential for verifying purification effectiveness [28]. Inductively coupled plasma optical emission spectroscopy enables quantitative determination of trace metallic impurities at parts-per-million levels [28]. High-performance liquid chromatography provides analysis of organic contaminants and residual synthesis reagents [28]. X-ray diffraction confirms phase purity and crystalline structure integrity following purification procedures [28].

The thermal decomposition of ammonium tetraborate tetrahydrate follows a well-defined multi-stage pathway characterized by distinct temperature-dependent processes [3] [4] [5]. Thermal gravimetric analysis reveals a complex decomposition pattern beginning at relatively low temperatures and proceeding through several discrete phases.

Initial Dehydration Phase

The thermal decomposition initiates at approximately 35°C with gradual water loss, continuing until 87°C where the tetrahydrate structure becomes unstable [2]. During this initial phase, the compound undergoes preliminary dehydration with a weight loss of approximately 6.9%, corresponding primarily to the release of one equivalent of crystal water [5]. The differential scanning calorimetry data shows an endothermic peak at 59°C, indicating the energy required for this initial water removal process [5].

Primary Decomposition Stage

The most significant thermal event occurs between 75°C and 250°C, representing the major dehydration and deammoniation process [5]. This stage is characterized by a substantial weight loss of 33.2%, accompanied by the simultaneous evolution of water and ammonia vapors [5]. The differential scanning calorimetry reveals a prominent endothermic peak at 109°C with an associated enthalpy of 153 kJ/mol [5]. Mass spectrometry analysis during this phase confirms the co-evolution of H₂O (m/z = 18, 17, 16) and NH₃ (m/z = 17, 16, 15) with nearly equivalent signal intensities [5].

Secondary Decomposition Phase

Between 250°C and 400°C, the compound continues to decompose with a less pronounced weight loss of 9.8% [5]. This secondary phase exhibits an endothermic signal peaking at 347°C with an enthalpy of 69 kJ/mol [5]. The evolution of both water and ammonia continues during this stage, though at reduced rates compared to the primary decomposition phase.

High-Temperature Behavior

At temperatures exceeding 350°C, ammonium tetraborate tetrahydrate particles undergo complete agglomeration, leading to the formation of puffed products with very low bulk density [3]. Complete calcination occurs in the temperature range of 450-500°C, resulting in the formation of boron oxide (B₂O₃) with purity levels reaching 99% [3].

The thermal decomposition data are summarized in the following table:

| Temperature Range (°C) | Process | Weight Loss (%) | DSC Peak (°C) | Evolved Species |

|---|---|---|---|---|

| 35-87 | Initial water loss | 6.9 | 59 | H₂O (crystal water) |

| 75-250 | Major dehydration/deammoniation | 33.2 | 109 | H₂O + NH₃ |

| 250-400 | Secondary decomposition | 9.8 | 347 | H₂O + NH₃ |

| 350+ | Complete agglomeration | Complete | N/A | Various volatiles |

| 450-500 | Complete calcination | Nearly complete | N/A | B₂O₃ formation |

Hygroscopic Behavior and Hydration Stability

Ammonium tetraborate tetrahydrate exhibits pronounced hygroscopic characteristics, demonstrating significant moisture absorption capacity under varying atmospheric conditions [6]. The compound possesses an appreciable ammonia vapor pressure, making it inherently unstable in humid environments and requiring careful storage conditions [6].

Moisture Absorption Characteristics

The hygroscopic nature of ammonium tetraborate tetrahydrate is evidenced by its ability to readily absorb moisture from the atmosphere, leading to structural changes and potential decomposition under uncontrolled conditions [6]. The compound must be stored under several layers of varnish at average humidity and room temperature to maintain structural integrity [2]. Storage near heat sources should be avoided due to the risk of accelerated decomposition [2].

Hydration Water Stability

The tetrahydrate form represents the stable hydration state under ambient conditions, with the four water molecules playing crucial structural roles in maintaining crystal stability [2]. The hydration water exists in two distinct forms: loosely bound crystal water that can be removed at relatively low temperatures (below 75°C), and more tightly bound structural water that requires higher temperatures for complete removal [5].

Environmental Sensitivity

The compound demonstrates significant environmental sensitivity, particularly to temperature and relative humidity variations. Very slow crystallization occurs at room temperature with low transparency, while crystallization from hot solutions eliminates these limitations [2]. The hygroscopic behavior necessitates storage in its original form or under protective coatings to prevent atmospheric moisture absorption [2].

Solubility Isotherms in Aqueous and Non-Aqueous Media

The solubility characteristics of ammonium tetraborate tetrahydrate exhibit strong temperature dependence, making it valuable for crystallization applications and industrial processes requiring controlled dissolution and precipitation [7] [2].

Aqueous Solubility Profile

The solubility of ammonium tetraborate tetrahydrate in water demonstrates a dramatic increase with temperature, ranging from approximately 5.2 g/100g water at 0°C to 80.7 g/100g water at 90°C for the tetrahydrate form [7] [2]. This significant temperature-solubility relationship makes the compound particularly useful for crystallization studies and applications requiring temperature-controlled precipitation.

The detailed aqueous solubility data are presented below:

| Temperature (°C) | Anhydrous Solubility (g/100g H₂O) | Tetrahydrate Solubility (g/100g H₂O) |

|---|---|---|

| 0 | 3.75 | 5.20 |

| 10 | 3.90 | 5.30 |

| 20 | 5.30 | 7.27 |

| 25 | 9.00 | 12.50 |

| 50 | 21.20 | 29.20 |

| 90 | 52.70 | 80.70 |

Non-Aqueous Solvent Systems

Beyond water, ammonium tetraborate tetrahydrate demonstrates solubility in nitric acid (HNO₃), which proves relevant for certain analytical and preparative procedures [7]. The compound exhibits slight solubility in ethanol, though this solubility is significantly reduced compared to aqueous systems [8]. The limited solubility in organic solvents restricts its applications in non-aqueous reaction media.

Solution Behavior and pH Characteristics

In aqueous solution, ammonium tetraborate tetrahydrate exhibits a mildly alkaline pH of approximately 8.8, which remains relatively stable across a wide range of concentrations [9] [6]. This pH behavior stems from the weak basic character of the tetraborate anion system and the hydrolysis equilibrium of the ammonium cation [9].

Spectroscopic Fingerprints: Fourier Transform Infrared and Raman Band Assignments

The spectroscopic characterization of ammonium tetraborate tetrahydrate provides distinctive vibrational fingerprints that enable definitive identification and structural analysis of this polyborate compound [10] [11].

Fourier Transform Infrared Spectroscopy

The Fourier Transform Infrared spectrum of ammonium tetraborate tetrahydrate exhibits characteristic absorption bands that can be systematically assigned to specific vibrational modes within the crystal structure [11]. The infrared spectrum reveals complex patterns arising from the interaction between tetraborate anions, ammonium cations, and hydration water molecules.

High-Frequency Region (3000-4000 cm⁻¹)

The high-frequency region displays prominent O-H stretching vibrations from hydration water molecules at 3560-3400 cm⁻¹, appearing as strong, broad absorption bands [11] [5]. These bands often show splitting due to different hydrogen bonding environments within the crystal structure [11]. The N-H stretching vibrations of ammonium cations appear at 3140-2930 cm⁻¹ as very strong, characteristic bands that serve as definitive markers for ammonium presence [11].

Mid-Frequency Region (1000-1500 cm⁻¹)

The mid-frequency region contains several diagnostically important bands. N-H bending vibrations of ammonium ions appear at 1450-1400 cm⁻¹ with medium to strong intensity [11]. B-OH deformation modes are observed at 1300-1200 cm⁻¹, providing evidence for hydroxyl groups within the tetraborate framework [11]. The region from 1100-1000 cm⁻¹ shows very strong absorption bands corresponding to B-O stretching vibrations of tetrahedral BO₄ units [12] [11].

Low-Frequency Region (400-1000 cm⁻¹)

The low-frequency region provides crucial information about the borate framework structure. B-O stretching vibrations of various coordination environments appear at 950-860 cm⁻¹ [12]. Framework B-O stretching modes are observed at 830-800 cm⁻¹ as very strong bands [11]. B-O-B bending vibrations appear at 710-650 cm⁻¹, while the characteristic B₄O₅(OH)₄²⁻ anion vibrations are found at 580-520 cm⁻¹ [5] [10]. Framework and lattice vibrations occupy the region from 450-400 cm⁻¹ [11].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy [10]. The Raman spectrum of ammonium tetraborate tetrahydrate shows characteristic bands that are particularly sensitive to the polyborate anion structure.

Characteristic Raman Bands

The most diagnostically important Raman band appears at 583 cm⁻¹, corresponding to B-O bond vibrations within the B₄O₅(OH)₄²⁻ anion structure [5]. This band matches closely with the characteristic frequency found in borax (Na₂B₄O₅(OH)₄·8H₂O), confirming the tetraborate anion identity [5]. The Raman spectrum also shows bands corresponding to symmetric B-O stretching modes in the 1100-1000 cm⁻¹ region and various framework modes at lower frequencies [10].

Comprehensive Band Assignment Table

The complete spectroscopic band assignments for ammonium tetraborate tetrahydrate are summarized below:

| Wavenumber (cm⁻¹) | FTIR Assignment | Raman Assignment | Intensity |

|---|---|---|---|

| 3560-3400 | O-H stretching (hydration water) | O-H stretching | Strong |

| 3140-2930 | N-H stretching (NH₄⁺) | N-H stretching | Very strong |

| 1450-1400 | N-H bending (NH₄⁺) | NH₄⁺ deformation | Medium-strong |

| 1300-1200 | B-OH deformation | B-OH modes | Strong |

| 1100-1000 | B-O stretching (tetrahedral BO₄) | B-O symmetric stretch | Very strong |

| 950-860 | B-O stretching (various) | B-O asymmetric stretch | Strong |

| 830-800 | B-O stretching (framework) | Framework modes | Very strong |

| 710-650 | B-O-B bending | Ring deformation | Medium |

| 580-520 | B-O stretching (low freq) | B₄O₅(OH)₄²⁻ characteristic | Strong |

| 450-400 | Framework vibrations | Lattice modes | Medium |